

An In-depth Technical Guide to MCC950: A Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nlrp3-IN-31*

Cat. No.: *B12364646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.^{[1][2][3][4]} It acts as a cytosolic sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.^{[1][2][5]} Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1 β (IL-1 β) and IL-18 into their mature forms.^{[1][2][5]} Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's disease.^{[4][5][6]}

MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a critical tool for studying NLRP3-driven inflammation and as a promising therapeutic candidate.^[7] This guide provides a comprehensive technical overview of MCC950, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in research settings.

Mechanism of Action

MCC950 exerts its inhibitory effect through direct interaction with the NLRP3 protein. Mechanistic studies have revealed that MCC950 binds to the NACHT domain of both the active

and inactive conformations of NLRP3.^[8] This binding event is thought to lock NLRP3 in an inactive state, thereby preventing its ATPase activity, which is essential for the oligomerization and subsequent activation of the inflammasome complex.^[8] Consequently, the downstream events of ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization, caspase-1 activation, and the release of mature IL-1 β and IL-18 are inhibited.^[9]

Data Presentation: Inhibitory Potency of MCC950

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MCC950 against NLRP3 inflammasome activation in various cellular models.

Cell Type	Activator(s)	Measured Readout	IC50 (nM)	Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)	LPS + ATP/Nigericin	IL-1 β Release	~7.5	[9]
Human Monocyte-Derived Macrophages (HMDMs)	LPS + ATP/Nigericin	IL-1 β Release	~8.1	[9]
Undifferentiated THP-1 Cells	LPS + Nigericin	ASC Speck Formation	3	[9]
Differentiated THP-1 Cells	LPS + Nigericin	ASC Speck Formation	60	[9]
Primary Adult Mouse Microglia	LPS + ATP/Nigericin	IL-1 β Release	Potent Inhibition	[9]

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of compounds like MCC950 on NLRP3 inflammasome activation in macrophages.

1. Cell Culture and Priming:

- Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are commonly used.[\[10\]](#)[\[11\]](#) THP-1 cells require differentiation into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
- Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5×10^4 cells/well for BMDMs).
- Priming (Signal 1): To induce the expression of pro-IL-1 β and NLRP3, prime the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL for 3 hours).[\[9\]](#)[\[12\]](#)

2. Inhibitor Treatment:

- Following priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of MCC950 or the test compound.
- Incubate for a predetermined time (e.g., 15-60 minutes) to allow for cellular uptake and target engagement.[\[9\]](#)

3. NLRP3 Activation (Signal 2):

- Induce NLRP3 inflammasome activation by adding a specific agonist, such as:
 - ATP: 5 mM for 1 hour.[\[9\]](#)
 - Nigericin: 10 μ M for 1 hour.[\[9\]](#)
 - Monosodium Urate (MSU) crystals: 250 μ g/mL for 6 hours.

4. Measurement of IL-1 β Release:

- After the activation period, centrifuge the plate and collect the supernatant.

- Quantify the concentration of mature IL-1 β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

- Normalize the IL-1 β concentrations to a vehicle-treated control.
- Plot the normalized data against the inhibitor concentrations and fit a dose-response curve to determine the IC50 value.

In Vivo Model of NLRP3-Mediated Peritonitis

This protocol outlines a common in vivo model to evaluate the efficacy of NLRP3 inhibitors.

1. Animal Model:

- Use C57BL/6 mice or a relevant transgenic model.

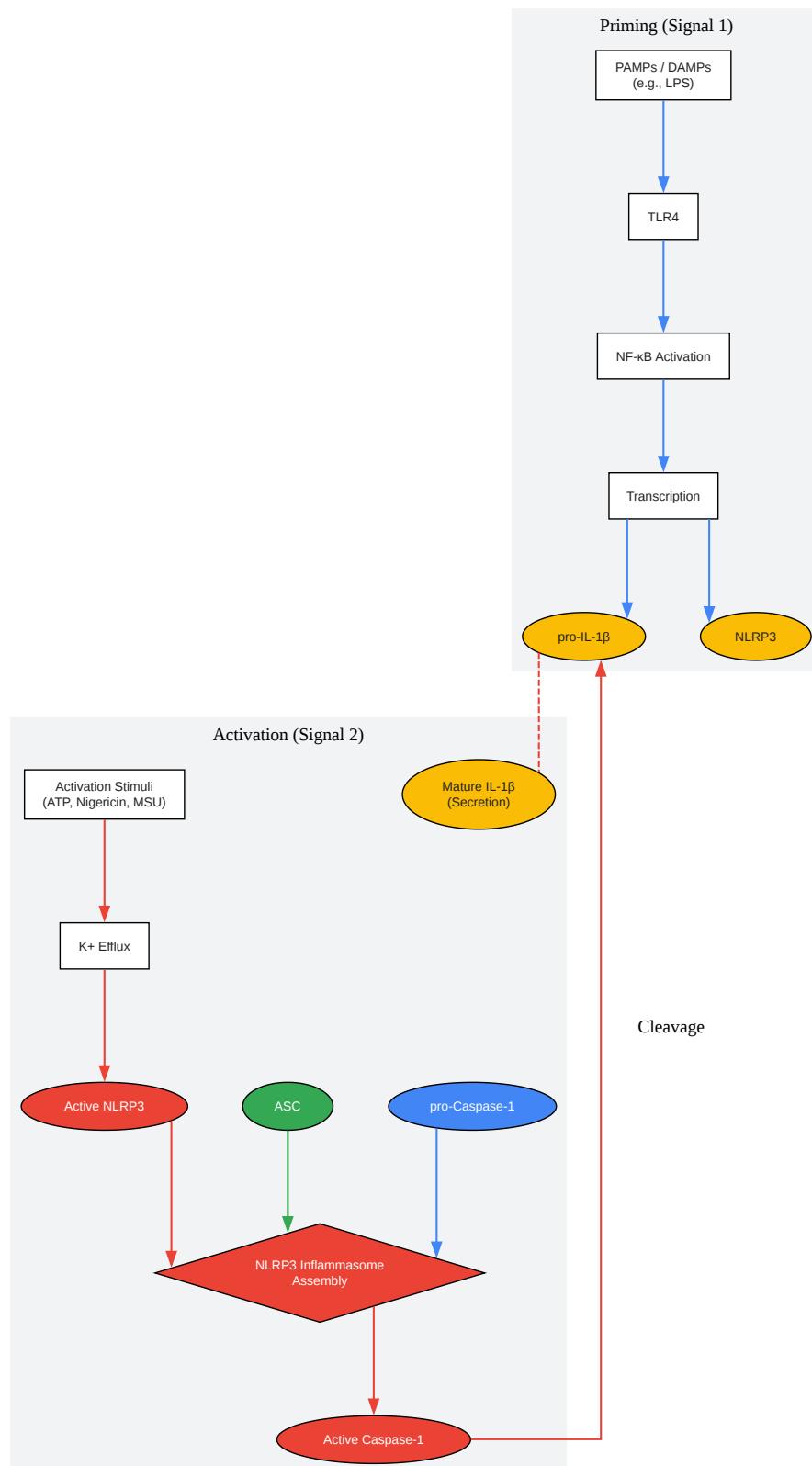
2. Priming:

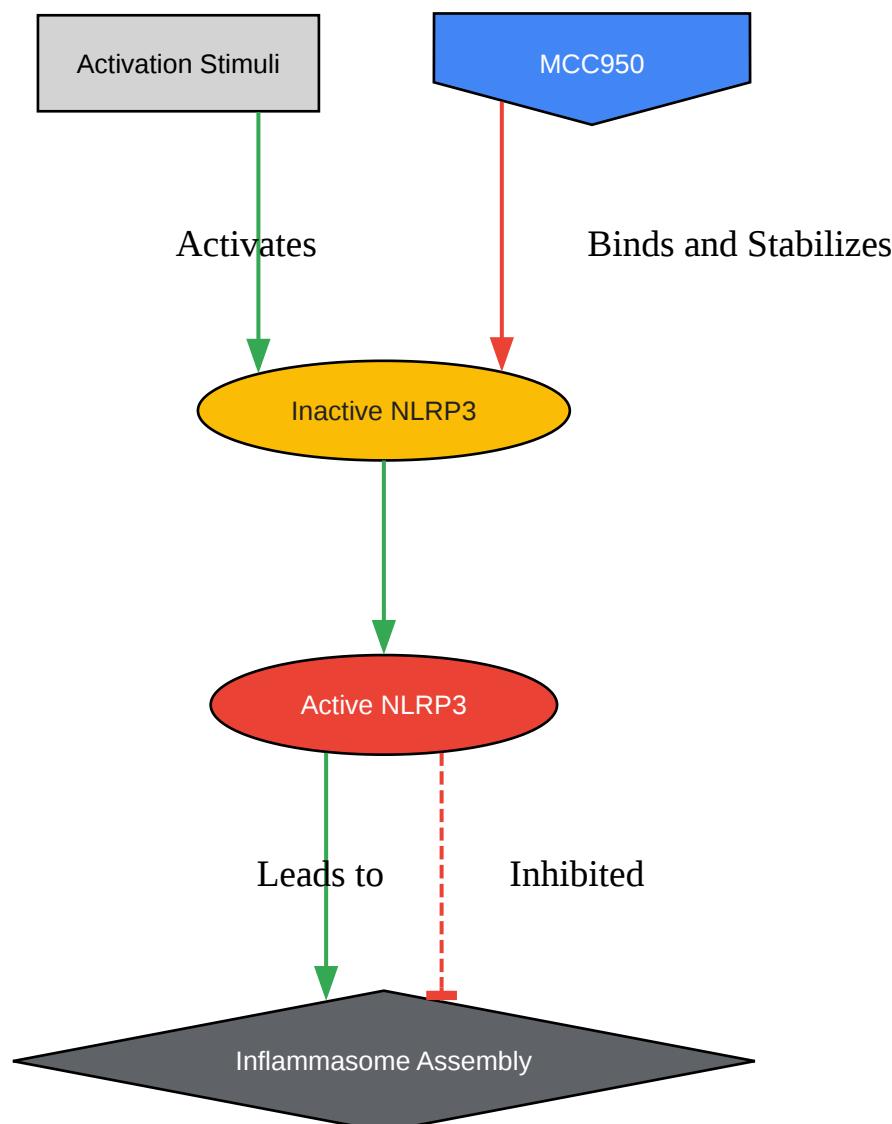
- Administer a sublethal dose of LPS intraperitoneally (i.p.) to prime the inflammatory response.

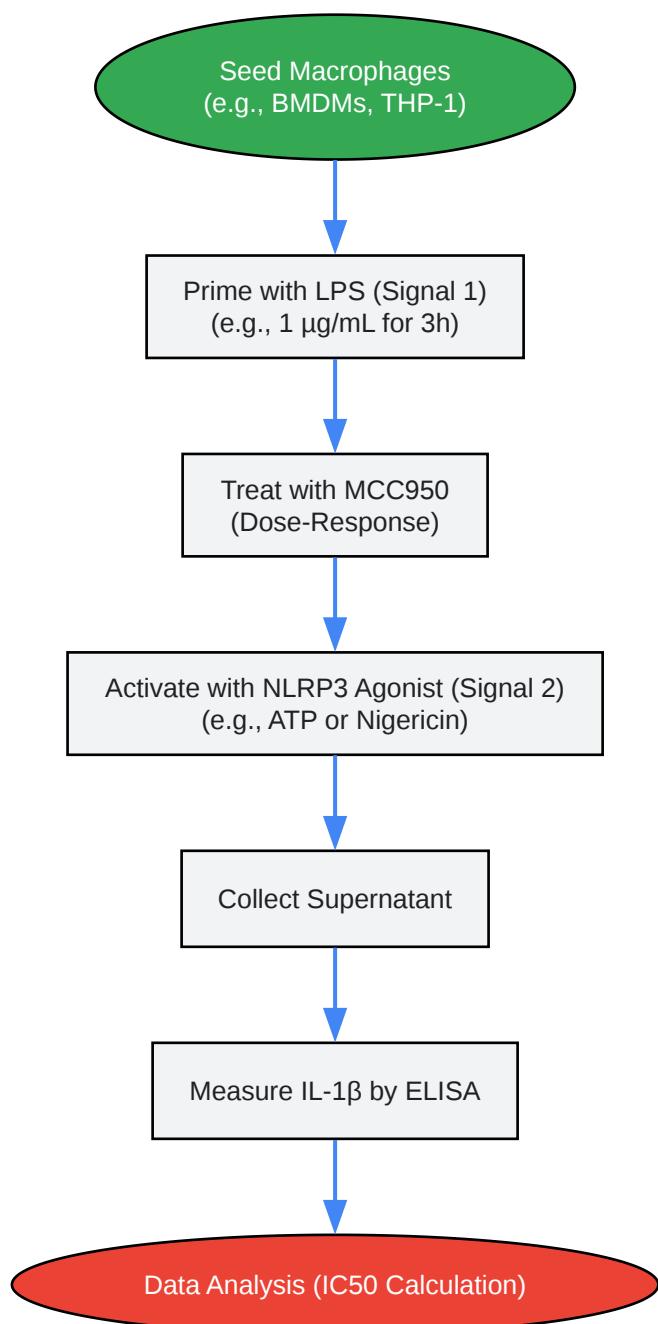
3. Inhibitor Administration:

- Administer MCC950 or the test compound via an appropriate route (e.g., oral gavage, i.p. injection) at a specified time before the NLRP3 stimulus.

4. NLRP3 Activation:


- Induce peritonitis by i.p. injection of an NLRP3 activator, such as MSU crystals.[\[13\]](#)


5. Assessment of Inflammation:


- At a defined time point after the challenge (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage.
- Measure the levels of IL-1 β in the peritoneal lavage fluid by ELISA.

- Analyze the immune cell infiltrate in the peritoneal cavity using flow cytometry.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. NLRP3 - Wikipedia [en.wikipedia.org]
- 4. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to MCC950: A Selective NLRP3 Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12364646#nlp3-in-31-as-a-selective-nlp3-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com